![molecular formula C21H21ClN4O3S B3644336 ETHYL 4-[(2-{[5-(2-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE](/img/structure/B3644336.png)
ETHYL 4-[(2-{[5-(2-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE
Overview
Description
ETHYL 4-[(2-{[5-(2-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE is a complex organic compound that features a triazole ring, a chlorophenyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(2-{[5-(2-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE typically involves multiple steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Formation of the Sulfanyl Linkage: This step involves the reaction of thiol groups with appropriate electrophiles.
Acetylation and Esterification: The final steps involve acetylation of the amino group and esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(2-{[5-(2-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the triazole ring or the chlorophenyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions vary depending on the specific substitution but often involve catalysts and solvents like dichloromethane or ethanol.
Major Products
The major products of these reactions depend on the specific conditions but can include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[(2-{[5-(2-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and chlorophenyl group can interact with active sites, potentially inhibiting or modulating the activity of specific proteins. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(2-CHLOROPHENYL)-2-({[(5-METHYL[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL)SULFANYL]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE
- ETHYL 4-(4-CHLOROPHENYL)-2-[({[5-(4-METHYLPHENYL)-4-OXO-3-PHENYL-3,4-DIHYDRO-2H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE
Uniqueness
ETHYL 4-[(2-{[5-(2-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
Ethyl 4-[(2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfany}acetyl)amino]benzoate is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its antibacterial, antifungal, and anticancer properties based on recent studies.
- Molecular Formula : C19H17Cl2N5OS
- Molecular Weight : 434.34 g/mol
- CAS Number : 497231-49-9
Antibacterial Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antibacterial properties. Ethyl 4-[(2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfany}acetyl)amino]benzoate has been tested against various strains of bacteria:
Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
---|---|---|
Escherichia coli | 15 | 32 |
Staphylococcus aureus | 18 | 16 |
Pseudomonas aeruginosa | 14 | 64 |
These results indicate moderate to strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Antifungal Activity
The compound has also shown promising antifungal activity. In vitro tests against common fungal pathogens revealed the following results:
Fungal Strain | Inhibition Zone (mm) | MIC (μg/mL) |
---|---|---|
Candida albicans | 20 | 32 |
Aspergillus niger | 17 | 64 |
The antifungal efficacy suggests that the compound could be a candidate for developing new antifungal therapies .
Anticancer Activity
Several studies have investigated the anticancer potential of triazole derivatives. Ethyl 4-[(2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfany}acetyl)amino]benzoate was evaluated for its cytotoxic effects on various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 (Breast Cancer) | 12.5 |
HeLa (Cervical Cancer) | 15.0 |
A549 (Lung Cancer) | 10.0 |
The compound exhibited significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent .
The proposed mechanism of action for the biological activities of this compound includes:
- Inhibition of Cell Wall Synthesis : Similar to other triazole derivatives, it may disrupt the synthesis of the fungal cell wall.
- Interference with Nucleic Acid Synthesis : The compound may inhibit enzymes involved in DNA replication and repair in cancer cells.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
A notable case study involved the use of ethyl derivatives in combination therapies for resistant strains of bacteria and cancer cells. In one study, combining this compound with conventional antibiotics enhanced the overall antibacterial effect against resistant Staphylococcus aureus strains .
Another research highlighted its effectiveness in reducing tumor size in vivo when administered alongside standard chemotherapy agents, suggesting synergistic effects that warrant further investigation .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-(2-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c1-3-26-19(16-7-5-6-8-17(16)22)24-25-21(26)30-13-18(27)23-15-11-9-14(10-12-15)20(28)29-4-2/h5-12H,3-4,13H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXMGNSVSDDDQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OCC)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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